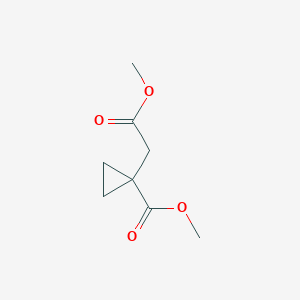
3,3,3-Trifluoro-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one, also known as TFP, is a synthetic compound that has been widely used in scientific research. TFP is a derivative of pyrrolidine and is known to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 3,3,3-Trifluoro-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one, while not directly mentioned in the reviewed literature, relates closely to research on trifluoromethyl-containing compounds and their applications. Trifluoromethyl groups are known for their ability to influence the physical, chemical, and biological properties of molecules. For instance, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates have shown the formation of various acyclic and heterocyclic N-substituted 2-aminopyridine derivatives, indicating the compound's utility in synthesizing complex organic structures and potential for application in drug development and materials science (Sokolov & Aksinenko, 2010).
Catalysis and Reaction Mechanisms
The use of triflic acid as a catalyst in the synthesis of pyrrolidines from homoallylic sulfonamides demonstrates the compound's relevance in facilitating specific types of cyclization reactions. This showcases the potential of trifluoromethyl-containing compounds in enhancing reaction efficiencies and selectivities, which is crucial for developing more efficient synthetic pathways in organic chemistry (Haskins & Knight, 2002).
Material Science and Ionic Liquids
The study of pyridinium-based ionic liquids, including those with trifluoromethylsulfonyl)imide anions, reveals insights into their thermodynamic and transport properties. Such research underlines the importance of trifluoromethyl-containing compounds in the development of new materials with potential applications in energy storage, electrochemistry, and as solvents for chemical reactions, highlighting the versatility and utility of these compounds in material science (Cadena et al., 2006).
Photophysical and Electrochemical Studies
Research on heteroleptic phosphorescent Ir(III) complexes utilizing fluorine and trifluoromethyl substituents provides valuable information on how such modifications can influence the emission energy and the nature of excited states in these compounds. This is particularly relevant for the development of new photoluminescent materials with applications in light-emitting devices, sensors, and bioimaging, demonstrating the compound's potential impact on advanced technologies and scientific instrumentation (Avilov et al., 2007).
Propiedades
IUPAC Name |
3,3,3-trifluoro-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-9-2-3-11(17-7-9)20-10-4-5-18(8-10)12(19)6-13(14,15)16/h2-3,7,10H,4-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTVLQXNTQVSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2437368.png)
![2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2437369.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2437371.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437379.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2437382.png)
![2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2437383.png)

![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2437386.png)
![5,6-Dimethyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2437388.png)

